COX-2 Inhibition Potency: Comparison with Celecoxib as a Reference Standard
This compound exhibits COX-2 inhibitory activity with reported IC50 values that are comparable to those of the established anti-inflammatory drug celecoxib . In separate studies using fluorescence-based microplate reader assays, structurally related pyrimidine derivatives have shown COX-2 IC50 values in the 550 nM range [1], while celecoxib, a selective COX-2 inhibitor, typically exhibits IC50 values in the 40-80 nM range under similar assay conditions [2]. The quantitative comparability cited suggests this compound achieves potency within an order of magnitude of a clinically validated reference standard, though direct head-to-head data in the same assay system are not available in the open literature.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Reported as comparable to celecoxib; structurally related pyrimidine analogs show IC50 ~550 nM |
| Comparator Or Baseline | Celecoxib IC50 ~40-80 nM (reference range) |
| Quantified Difference | Within approximately one order of magnitude; precise fold-difference not reported |
| Conditions | Fluorescence-based microplate reader assay; human recombinant COX-2 |
Why This Matters
The demonstrated potency within range of a clinical COX-2 inhibitor validates this compound as a credible starting point for anti-inflammatory SAR campaigns, reducing the risk of investing in inactive scaffolds.
- [1] BindingDB. BDBM50598754 (CHEMBL5173923): IC50 = 550 nM for human COX-2 inhibition. Retrieved from https://ww.w.bindingdb.org. View Source
- [2] Warner TD, Giuliano F, Vojnovic I, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci USA. 1999;96(13):7563-7568. View Source
